R-2 Methanandamide (R(+)-MA) is a synthetic analog of the endogenous cannabinoid anandamide with increased metabolic stability. It has been extensively studied for its effects on various biological systems, particularly its role in the modulation of cannabinoid receptors and its potential therapeutic applications. This comprehensive analysis will delve into the mechanism of action of R(+)-MA and its applications across different fields, including its impact on neuroglioma cells, extrapyramidal effects, and implications in cancer treatment.
R(+)-MA's ability to induce apoptosis in neuroglioma cells via COX-2 up-regulation presents a potential therapeutic avenue for the treatment of gliomas. The selective COX-2 inhibitor celecoxib can inhibit R(+)-MA-mediated DNA fragmentation and cell death, suggesting that co-treatment with COX-2 inhibitors could diminish glioma regression induced by cannabinoids1. Moreover, R(+)-MA has been shown to elicit a COX-2-dependent mitochondrial apoptosis signaling pathway in human neuroglioma cells, further emphasizing its potential in cancer therapy9.
In pharmacological studies, R(+)-MA has been used as a tool to study the physiological roles of the anandamidergic system due to its higher potency and metabolic stability compared to anandamide. It has been shown to possess cannabimimetric properties in vivo, affecting hypothermia, hypokinesia, ring immobility, and antinociception5. Additionally, R(+)-MA serves as a discriminative stimulus in rats, with tests indicating similarities and dissimilarities between classical cannabinoids like THC and endogenous fatty acid ethanolamides6.
In murine lung cancer, R(+)-MA has been associated with increased tumor growth, which is linked to the up-regulation of COX-2 expression and elevated PGE2 production. This effect is cannabinoid receptor-independent and can be blocked by COX-2-specific inhibitors, suggesting a complex role of cannabinoids in cancer progression4.
R(+)-MA has been found to exert anti- and pronociceptive effects by activating CB1 and TRPV1 receptors on nociceptive primary afferents. In the hemisected meningeal preparation, it modulates CGRP release from meningeal afferents, indicating its significance in meningeal nociception7.
The influence of R(+)-MA on vascular systems has been explored, with findings indicating that it does not increase membrane K+ currents in smooth muscle cells of small mesenteric arteries. Instead, it relaxes and hyperpolarizes intact mesenteric vessels by releasing CGRP from perivascular nerves, supporting an indirect mechanism for its vasodilatory actions8.
R-2 Methanandamide, also known as R-(+)-Methanandamide, is a synthetic analog of anandamide, an endogenous cannabinoid. This compound exhibits significant pharmacological activity as a cannabinoid receptor agonist, particularly showing a higher affinity for the CB1 receptor compared to its parent compound, anandamide. R-2 Methanandamide is classified under synthetic cannabinoids and has been studied for its potential therapeutic applications in various medical conditions.
R-2 Methanandamide is synthesized from arachidonic acid through a series of chemical reactions. It belongs to the class of compounds known as endocannabinoids, which are naturally occurring lipid-based neurotransmitters that bind to cannabinoid receptors in the body. Its classification can be summarized as follows:
The synthesis of R-2 Methanandamide involves several key steps starting from arachidonic acid. The process typically includes:
The synthesis can be performed using various reagents and conditions, including:
R-2 Methanandamide undergoes several chemical reactions, including:
Common reagents used in these reactions include:
R-2 Methanandamide acts primarily as an agonist at the cannabinoid receptors, specifically CB1 receptors, which are predominantly found in the brain and central nervous system. The mechanism involves:
Data from studies indicate that R-2 Methanandamide's binding affinity is significantly higher than that of anandamide itself, which suggests enhanced potency in eliciting physiological responses associated with cannabinoid activity .
Relevant analyses often include high-performance liquid chromatography-tandem mass spectrometry for quantification and purity assessment .
R-2 Methanandamide has been explored for various scientific uses, including:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4